(R)-2-Amino-2-(quinolin-2-yl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol is a chiral compound that features both an amino group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Reaction Conditions: The key step involves the introduction of the amino group at the 2-position of the quinoline ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It modulates various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-aminoquinoline: A simpler analog lacking the ethan-1-ol moiety.
Quinoline-2-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an amino group.
Uniqueness
(2R)-2-amino-2-(quinolin-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a quinoline moiety, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m0/s1 |
InChI Key |
ZIXRQQSMRXAUAN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)N |
Origin of Product |
United States |
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